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Compound of Interest

Compound Name: Tricyclo[2.2.1.02,6]heptan-3-one

Cat. No.: B1606349 Get Quote

A detailed examination of the strain energy associated with tricyclo[2.2.1.0²,⁶]heptane

(nortricyclane) reveals a notable concurrence between experimental and computationally

derived values. In contrast, a comprehensive comparison for the isomer

tricyclo[3.1.1.0³,⁶]heptane is hindered by a scarcity of experimental data.

This guide presents a comparative analysis of the experimental and calculated strain energies

of two tricycloheptane isomers: tricyclo[2.2.1.0²,⁶]heptane, commonly known as nortricyclane,

and tricyclo[3.1.1.0³,⁶]heptane. The inherent ring strain in these polycyclic molecules

significantly influences their stability and reactivity, making the accurate determination of their

strain energy a crucial aspect for researchers, scientists, and professionals in drug

development.

Quantitative Comparison of Strain Energies
The strain energy of a molecule is the excess enthalpy arising from its constrained geometry

compared to a hypothetical strain-free reference compound. For nortricyclane, both

experimental and calculated values are available, allowing for a direct comparison.
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Tricycloheptane Isomer
Experimental Strain
Energy (kcal/mol)

Calculated Strain Energy
(kcal/mol)

Tricyclo[2.2.1.0²,⁶]heptane

(Nortricyclane)
23.9 ± 4.8 23.5 - 25.1

Tricyclo[3.1.1.0³,⁶]heptane Data not available Data not available

Note: The experimental strain energy for nortricyclane was calculated using its experimental

gas-phase heat of formation and Benson's group increment theory. The range of calculated

strain energies for nortricyclane is based on values from Rablen (2020) using various high

levels of electronic structure theory.

Methodologies for Strain Energy Determination
The determination of strain energy relies on both experimental and computational

methodologies. A thorough understanding of these protocols is essential for interpreting the

data and appreciating the nuances of each approach.

Experimental Protocol: Combustion Calorimetry and
Benson's Group Increment Theory
The experimental strain energy of nortricyclane is derived from its standard gas-phase enthalpy

of formation (ΔHf°), which is typically determined by combustion calorimetry.

Experimental Workflow for Determining Strain Energy:
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Experimental Determination

Combustion Calorimetry of Nortricyclane

Measure Heat of Combustion (ΔH_c°)

Calculate Experimental Enthalpy of Formation (ΔH_f°_exp)

Calculate Experimental Strain Energy
(SE_exp = ΔH_f°_exp - ΔH_f°_strain-free)

Determine Strain-Free Enthalpy of Formation (ΔH_f°_strain-free) using Benson's Group Increments

Click to download full resolution via product page

Figure 1. Experimental workflow for determining strain energy.

1. Combustion Calorimetry: A precise mass of the tricycloheptane sample is completely

combusted in a bomb calorimeter in the presence of excess oxygen. The heat released during

this exothermic reaction is meticulously measured.

2. Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔHc°) is used to

calculate the standard enthalpy of formation (ΔHf°) of the compound using Hess's Law. For

nortricyclane (C₇H₁₀):

C₇H₁₀(g) + 9.5 O₂(g) → 7 CO₂(g) + 5 H₂O(l)

ΔHf°(C₇H₁₀) = 7 * ΔHf°(CO₂) + 5 * ΔHf°(H₂O) - ΔHc°(C₇H₁₀)

The NIST WebBook reports the experimental gas-phase enthalpy of formation for

tricyclo[2.2.1.0²,⁶]heptane to be 80 ± 20 kJ/mol (19.1 ± 4.8 kcal/mol).
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3. Benson's Group Increment Theory for Strain-Free Enthalpy: To determine the strain energy,

the experimental enthalpy of formation is compared to a theoretical strain-free enthalpy of

formation. Benson's group increment theory is a widely accepted method for this calculation.[1]

This method posits that the enthalpy of formation of a strain-free molecule can be estimated by

summing the enthalpy contributions of its constituent chemical groups.

For tricyclo[2.2.1.0²,⁶]heptane, the molecule is dissected into the following groups:

Two >CH- groups

Four -CH₂- groups

One >C< group (at the bridgehead)

By summing the established enthalpy values for these groups, a strain-free enthalpy of

formation is calculated. The difference between the experimental and the calculated strain-free

enthalpy of formation yields the experimental strain energy.

Computational Protocol: High-Level Electronic Structure
Calculations
Computational chemistry provides a powerful alternative for determining strain energy. The

values presented in this guide were obtained using sophisticated ab initio and density

functional theory (DFT) methods.

Computational Workflow for Determining Strain Energy:
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Computational Determination

Define Molecular Geometry of Tricycloheptane

Perform High-Level Electronic Structure Calculations
(e.g., W1BD, G4, CBS-APNO, CBS-QB3, M06-2X)

Calculate Total Electronic Energy

Calculate Computational Strain Energy
(SE_calc = E_total - E_strain-free)

Calculate Strain-Free Reference Energy
(using computational group equivalents or homodesmotic reactions)

Click to download full resolution via product page

Figure 2. Computational workflow for determining strain energy.

1. Molecular Geometry: The three-dimensional coordinates of the tricycloheptane isomer are

defined as input for the calculation.

2. Electronic Structure Calculations: A variety of high-level computational methods are

employed to solve the Schrödinger equation for the molecule, yielding its total electronic

energy. The methods referenced in this guide include:[2]

W1BD: A highly accurate composite method.

G4, CBS-APNO, CBS-QB3: Gaussian-n and Complete Basis Set methods that provide

reliable thermochemical data.

M06-2X/6-31+G(2df,p): A meta-hybrid density functional theory method known for its good

performance with strained systems.
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These calculations are typically performed using quantum chemistry software packages like

Gaussian.[3]

3. Strain-Free Reference Energy: Similar to the experimental approach, a strain-free reference

energy is required. This can be calculated computationally using two primary schemes:

Computational Group Equivalents: This method is the computational analog of Benson's

group increment theory, where the energies of strain-free molecular fragments are calculated

at the same level of theory.[4]

Homodesmotic Reactions: These are hypothetical chemical reactions where the number and

types of bonds are conserved on both the reactant and product sides. By designing a

reaction where the tricycloheptane is a reactant and is converted into strain-free acyclic

molecules, the enthalpy of the reaction corresponds to the strain energy.

The difference between the calculated total electronic energy of the tricycloheptane and the

calculated strain-free reference energy provides the computational strain energy.

Discussion and Conclusion
The close agreement between the experimentally derived strain energy (23.9 ± 4.8 kcal/mol)

and the range of high-level calculated values (23.5 - 25.1 kcal/mol) for

tricyclo[2.2.1.0²,⁶]heptane (nortricyclane) lends significant confidence to both the experimental

and computational methodologies. This consistency underscores the accuracy of modern

computational chemistry in predicting the thermochemical properties of complex, strained

molecules.

The conspicuous absence of experimental data for tricyclo[3.1.1.0³,⁶]heptane highlights a gap

in the current thermochemical landscape. The synthesis and experimental characterization of

this isomer would be a valuable contribution to the field, providing a crucial data point for

validating and refining computational models for a wider range of polycyclic systems. For

researchers in drug development, where strained motifs can be key pharmacophores, the

ability to accurately predict strain energy is paramount for understanding molecular stability,

reactivity, and ultimately, biological activity. The methodologies outlined in this guide provide a

robust framework for such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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